N-[(2-methylphenyl)methyl]prop-2-enamide
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
PNEQWZNDQWVHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=C |
Origin of Product |
United States |
Biological Activity
N-[(2-methylphenyl)methyl]prop-2-enamide, a compound with structural features that suggest potential biological activity, is of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features an amide functional group, which is often associated with various biological activities. The presence of the 2-methylphenyl group may influence its interaction with biological targets due to steric and electronic effects.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
The biological activity of this compound is likely mediated through its interactions with specific receptors or enzymes. Compounds with amide functionalities often act as enzyme inhibitors or receptor modulators. The exact mechanisms may vary based on the biological context.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or pain signaling.
- Receptor Modulation : The compound might also influence neurotransmitter receptors, which could have implications for its use in neuropharmacology.
Case Studies and Research Findings
Recent studies have investigated the effects of similar compounds on biological systems, providing insights into the potential applications of this compound.
Study 1: Antinociceptive Activity
In a study examining analogs of prop-2-enamides, it was found that certain derivatives exhibited significant antinociceptive (pain-relieving) properties in rodent models. These findings suggest that this compound could also possess similar effects, warranting further investigation into its analgesic potential .
Study 2: Anticonvulsant Properties
Another research effort focused on related compounds demonstrated anticonvulsant activity in various animal models. The mechanisms involved were linked to modulation of GABAergic and glutamatergic systems, indicating that this compound could potentially affect seizure thresholds .
Table 2: Summary of Biological Activities from Related Compounds
Safety and Toxicology
The safety profile of this compound remains to be fully elucidated. However, related compounds have undergone preliminary toxicological assessments, indicating that many derivatives exhibit low cytotoxicity at therapeutic concentrations . Future studies should focus on comprehensive toxicity evaluations to ensure safety for potential therapeutic use.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Acrylamides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | 2.3 (s, 3H, CH₃), 5.7–6.3 (m, 3H, CH₂=CH) | 168.5 (C=O), 137.2 (Cq, CH₃) |
| N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 3.8 (s, 3H, OCH₃), 5.6–6.1 (m, 3H, CH₂=CH) | 169.1 (C=O), 159.2 (C-OCH₃) |
| N-[(Morpholin-4-yl)methyl]prop-2-enamide | 3.6 (m, 4H, morpholine), 5.7–6.2 (m, 3H, CH₂=CH) | 167.8 (C=O), 66.5 (N-CH₂) |
Q & A
Basic Research Questions
Q. What are the key structural features of N-[(2-methylphenyl)methyl]prop-2-enamide, and how do they influence its reactivity?
- The compound contains a 2-methylbenzyl group linked via an amide bond to a propenamide moiety. The electron-donating methyl group on the aromatic ring modulates electronic properties, while the α,β-unsaturated amide introduces electrophilic reactivity for conjugate addition or cyclization. Structural characterization via X-ray crystallography (using SHELXL for refinement ) and spectroscopic methods (e.g., NMR, IR) is critical for confirming regiochemistry and stereochemistry .
Q. What synthetic methodologies are commonly employed for This compound and its analogs?
- A multi-step synthesis typically involves:
Condensation of 2-methylbenzylamine with acryloyl chloride under basic conditions (e.g., triethylamine in anhydrous THF).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction optimization should monitor intermediates using LC-MS to avoid side products like Michael adducts .
Q. How can researchers assess the purity and stability of This compound under experimental conditions?
- Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% required for biological assays). Stability studies in buffers (pH 4–9) at 25°C/37°C over 24–72 hours, analyzed via UV-Vis spectroscopy, reveal degradation kinetics. Mass spectrometry (ESI-MS) identifies hydrolytic byproducts (e.g., free acid or amine) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of prop-2-enamide derivatives?
- Discrepancies in bond angles or torsional conformations can arise from polymorphism or solvent effects. Refinement with SHELXL using high-resolution data (Rint < 0.05) and validation via ADDSYM in OLEX2 ensures accurate models. Compare hydrogen-bonding patterns (graph-set analysis ) to identify packing-driven distortions.
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Systematic substitution on the phenyl or propenamide groups alters bioactivity:
| Substituent | Effect | Example |
|---|---|---|
| Electron-withdrawing (e.g., -NO2) | Enhances electrophilicity, increasing reactivity with nucleophilic targets | (2E)-3-(4-nitrophenyl) analog |
| Bulky groups (e.g., -iPr) | Reduces membrane permeability but improves target specificity | 4-isopropyl derivative |
- Use molecular docking (AutoDock Vina) and MD simulations to prioritize synthetic targets .
Q. How do hydrogen-bonding interactions influence the solid-state properties of This compound?
- The amide carbonyl forms N–H···O hydrogen bonds with adjacent molecules (d ≈ 2.8–3.0 Å), stabilizing crystal lattices. Graph-set analysis (e.g., R 2<sup>2</sup>(8) motifs) reveals 1D chains or 2D sheets. Temperature-dependent XRD (100–300 K) quantifies thermal expansion anisotropy.
Q. What experimental designs mitigate racemization during asymmetric synthesis of chiral analogs?
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or <sup>19</sup>F NMR with Mosher’s esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
